

"5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" mechanism of action

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Compound of Interest

Compound Name: 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

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An In-depth Technical Guide to the Core Mechanism of Action of **5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one**

Authored by a Senior Application Scientist

Preamble: Elucidating the Bio-Functional Paradigm of a Novel Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the convergence of specific heterocyclic systems within a single molecule often heralds the emergence of novel pharmacological potential. The compound **5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one**, with the Chemical Abstracts Service (CAS) number 1439818-91-3, represents such a convergence, integrating the biologically significant pyrimidine and piperidine rings.^{[1][2]} This guide serves as a technical deep-dive into the hypothesized mechanism of action of this compound, predicated on the well-established roles of its constituent moieties in medicinal chemistry. We will explore its likely molecular targets, the resultant downstream signaling consequences, and the rigorous experimental methodologies required to validate these postulations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical entity.

Section 1: Molecular Architecture and Physicochemical Properties

The chemical structure of **5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one** is characterized by a piperidin-2-one ring substituted at the 5-position with a 2,6-dichloropyrimidine moiety.

Identifier	Value
CAS Number	1439818-91-3[1][2]
Molecular Formula	C ₉ H ₉ Cl ₂ N ₃ O[2]
Molecular Weight	246.09 g/mol [1][2]
InChI Key	ZYXHRYSQQIUTLP-UHFFFAOYSA-N[1]

The dichloropyrimidine ring is an electron-deficient system, rendering the chlorine atoms susceptible to nucleophilic substitution, a key feature for both its synthesis and its potential interactions with biological targets.[1][3] The piperidin-2-one lactam ring provides a rigid, three-dimensional scaffold that can influence binding orientation and selectivity.

Section 2: Hypothesized Mechanism of Action - Protein Kinase Inhibition

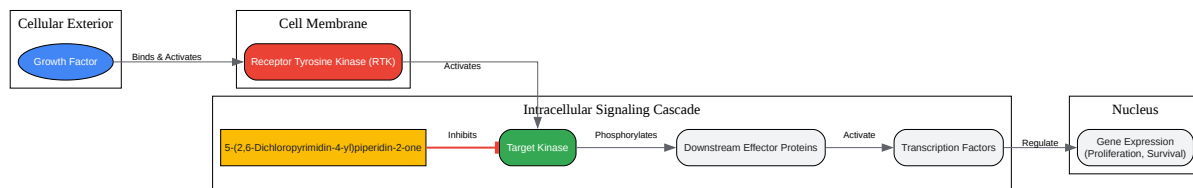
Based on the prevalence of the dichloropyrimidine scaffold in known kinase inhibitors, the primary hypothesized mechanism of action for **5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one** is the inhibition of protein kinases.[1] Pyrimidine derivatives are known to be effective as cyclin-dependent kinase (CDK) inhibitors, tyrosine kinase inhibitors, and modulators of the mTOR pathway.[1]

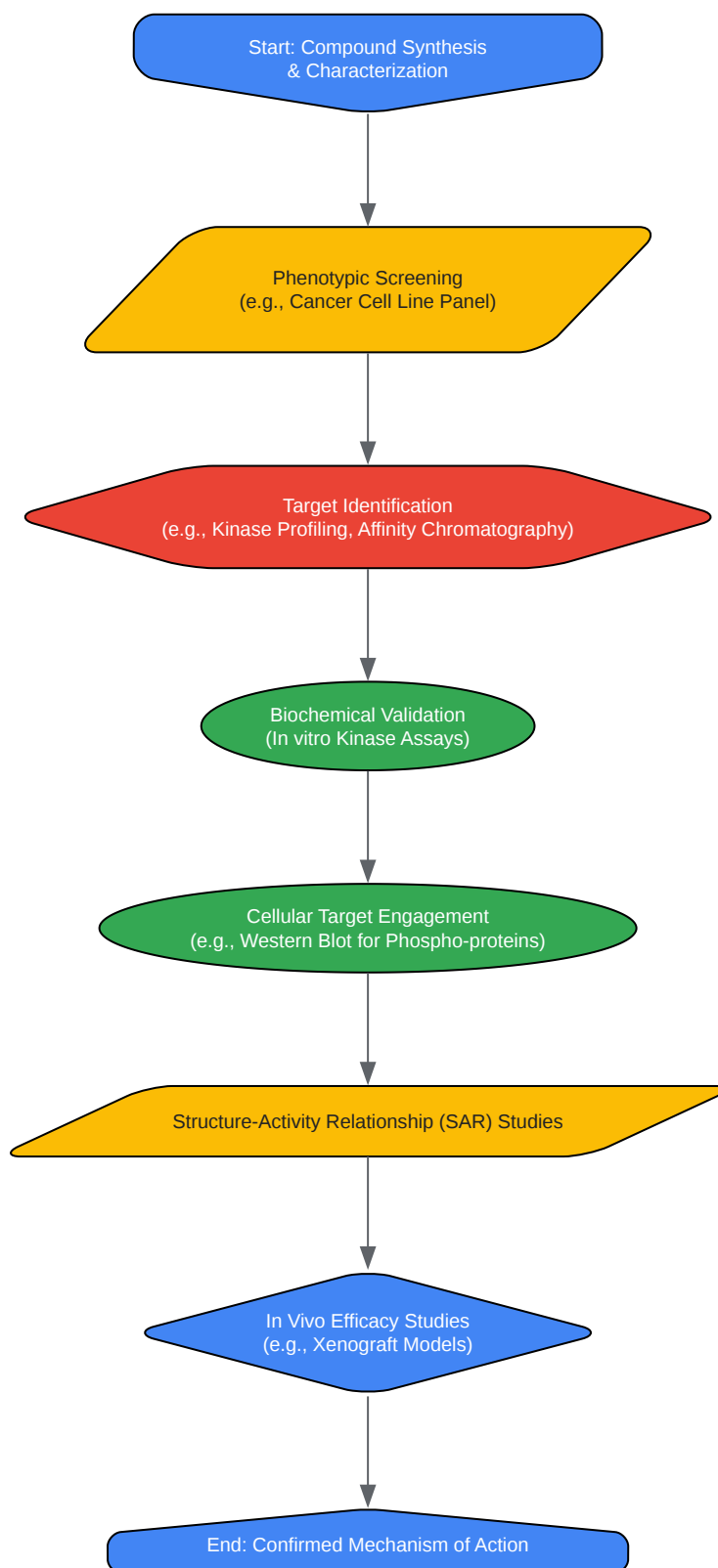
The Rationale: A Privileged Scaffold for Kinase Binding

The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases. The chlorine atoms at the 2 and 6 positions of the pyrimidine ring can be displaced by nucleophilic residues, such as the side chain of a cysteine residue, in the active site of certain kinases, leading to covalent and irreversible inhibition. Alternatively, these chlorine atoms can form hydrogen bonds or other non-covalent interactions within the ATP-binding cleft, resulting in reversible inhibition.

Proposed Signaling Pathway Perturbation

Assuming the compound acts as a kinase inhibitor, it would interfere with phosphorylation cascades that are critical for cellular processes such as proliferation, differentiation, and survival. Many of these pathways are dysregulated in cancer, making kinase inhibitors a cornerstone of modern oncology.[1]





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